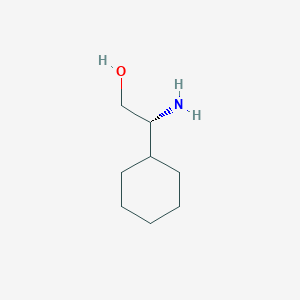

(R)-2-Amino-2-cyclohexylethanol

説明

Chirality and Stereochemistry in Organic Synthesis

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's right and left hands. libretexts.org These non-superimposable mirror images are known as enantiomers. Molecules with one or more stereocenters, which are typically carbon atoms bonded to four different substituents, can exist as stereoisomers. Stereoisomers that are not mirror images of each other are called diastereomers. libretexts.org The spatial arrangement of atoms, or stereochemistry, is crucial as it dictates the molecule's biological activity and physical properties. For instance, in the pharmaceutical industry, one enantiomer of a drug may be therapeutic while the other may be inactive or even harmful.

Significance of Chiral Amino Alcohols in Medicinal Chemistry and Catalysis

Chiral amino alcohols are a class of organic compounds that are integral to medicinal chemistry and catalysis. They serve as essential building blocks for the synthesis of a wide array of pharmaceuticals and natural products. The presence of both an amino and a hydroxyl group allows for versatile chemical modifications, making them ideal starting materials for complex molecular architectures.

In the realm of catalysis, chiral amino alcohols are frequently employed as ligands for metal catalysts in asymmetric reactions. These chiral ligands can create a chiral environment around the metal center, enabling the stereoselective synthesis of a desired enantiomer. This high degree of stereocontrol is critical in the production of enantiomerically pure compounds for various applications. The development of new chiral amino alcohol ligands continues to be an active area of research to achieve higher efficiency and enantioselectivity in catalytic processes.

Overview of (R)-2-Amino-2-cyclohexylethanol as a Chiral Building Block

This compound is a prime example of a chiral building block utilized in organic synthesis. Its specific (R)-configuration at the stereocenter makes it a valuable starting material for the synthesis of enantiomerically pure target molecules. The cyclohexyl group provides a rigid and sterically bulky scaffold, which can influence the stereochemical outcome of reactions.

This compound and its derivatives are used as intermediates in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The ability to introduce both an amino and a hydroxyl group in a stereodefined manner is a significant advantage in multistep synthetic sequences. Researchers leverage the unique structural features of this compound to construct intricate molecular frameworks with a high degree of precision.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 144093-41-8 |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-82 °C |

| Boiling Point | Not available |

| Solubility | Soluble in methanol (B129727) and water |

Note: Properties may vary slightly depending on the source and purity.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-2-cyclohexylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJORIDDPKCJTI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of R 2 Amino 2 Cyclohexylethanol

Enantioselective Synthesis Methodologies

The creation of the specific (R) stereoisomer of 2-Amino-2-cyclohexylethanol requires precise control over the reaction pathways. Several advanced synthetic strategies have been developed to achieve high enantiopurity.

Asymmetric Hydrogenation Routes for Precursors

Asymmetric hydrogenation is a powerful technique for establishing stereocenters. In the context of synthesizing (R)-2-Amino-2-cyclohexylethanol, this typically involves the reduction of a prochiral α-amino ketone precursor. Ruthenium-based catalysts, often in conjunction with chiral ligands, have proven effective in this transformation. For instance, the asymmetric transfer hydrogenation of unprotected α-ketoamines using a ruthenium catalyst can produce chiral 1,2-amino alcohols with high enantioselectivity. This method offers advantages over traditional hydrogenation that may require high-pressure equipment. The choice of catalyst and reaction conditions is critical to achieving the desired high enantiomeric excess (ee).

A general approach involves the hydrogenation of 2-phenylethanol's nucleus in the presence of a ruthenium-on-alumina catalyst that has been pre-treated with hydrogen gas. This method is noted for its high selectivity and yield. Another strategy is the asymmetric hydrogenation of 2-oxazolones, which, after further transformation, can yield the corresponding chiral β-amino alcohol. rsc.org

| Precursor Type | Catalyst System | Key Features |

| α-Amino Ketones | Ruthenium-based catalysts with chiral ligands | High enantioselectivity in forming the chiral amino alcohol. |

| 2-Phenylethanol | Ruthenium-on-alumina | High selectivity and yield for the cyclohexyl ring formation. |

| 2-Oxazolones | Ruthenium(II)-NHC catalysts | Produces optically active 2-oxazolidinones as intermediates. rsc.org |

Asymmetric Aminohydroxylation Strategies

Asymmetric aminohydroxylation introduces both an amino and a hydroxyl group across a double bond in a stereocontrolled manner. The Sharpless aminohydroxylation is a prominent example of this type of reaction, converting an alkene into a vicinal amino alcohol. This reaction typically employs osmium tetroxide as a catalyst in combination with a chiral ligand and a nitrogen source, such as a chloramine (B81541) salt.

The choice of ligand is crucial as it influences both the rate of reaction and the regioselectivity of the addition, ultimately determining the enantioselectivity. While chloramine-T is a common nitrogen source, other reagents have been developed to broaden the scope of the reaction. For certain substrates, the regioselectivity can be influenced by the choice of both the N-haloamide and the ligand.

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic mixture entirely into a single enantiomer. wikipedia.org This process combines a kinetic resolution with in-situ racemization of the starting material. wikipedia.org For the synthesis of chiral amino alcohols, chemoenzymatic DKR methods are often employed, utilizing an enzyme for the resolution step and a metal catalyst for the racemization.

A successful DKR process requires careful tuning of both the resolution and racemization steps to ensure high enantioselectivity and yield. The racemization catalyst should not interfere with the enzymatic resolution, and vice versa. Ruthenium complexes have been identified as effective racemization catalysts for secondary alcohols, which can be precursors to amino alcohols.

Alternative Stereoselective Pathways

Other stereoselective methods for preparing β-amino alcohols have also been developed. One such approach is the highly stereocontrolled one-step synthesis from organoboronic acids, amines, and α-hydroxy aldehydes. Another method involves the directed reductive amination of β-hydroxy ketones, which can stereoselectively produce 1,3-syn-amino alcohols.

Furthermore, enantiomerically pure anti-β-amino alcohols can be synthesized from optically pure α-(N,N-dibenzylamino)benzyl esters. This method involves the sequential reduction of the ester to an aldehyde with DIBAL-H, followed by the in-situ addition of a Grignard reagent. This one-pot methodology provides good yields and excellent diastereoselectivity.

Derivatization and Functionalization Reactions

Once this compound is synthesized, its functional groups can be further modified to create a diverse range of molecules.

Reactions at the Hydroxyl Group

The hydroxyl group of this compound can undergo various transformations. A common strategy is to convert the hydroxyl moiety into a good leaving group, often by replacement with a halogen. This allows for subsequent nucleophilic substitution reactions. Silylation is another method used to protect the hydroxyl group, forming a silyl (B83357) ether. This is often a reversible modification, allowing for the deprotection of the hydroxyl group at a later stage in a synthetic sequence.

Reactions at the Amino Group

The primary amino group of this compound is a key site for derivatization, enabling its incorporation into more complex molecular architectures. Common transformations include acylation, sulfonylation, and reductive amination.

Acylation: The amino group readily undergoes acylation with reagents such as acyl chlorides or anhydrides to yield amides. For these reactions to be successful, particularly when using lipase-catalyzed methods, protection of the amino group may be necessary to achieve high enantioselectivity. In acidic conditions, the amino group can be protonated, which prevents it from being acylated and allows for selective O-acylation of the hydroxyl group.

Sulfonylation: Reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base, results in the formation of sulfonamides. This modification can serve to protect the amino group or to introduce a sterically demanding and electronically influential moiety.

Reductive Amination: The amino group can be further alkylated via reductive amination. This process involves the reaction of the amine with a ketone or aldehyde to form an imine, which is subsequently reduced. youtube.com A variety of reducing agents can be employed, including sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) or sodium triacetoxyborohydride (B8407120) in 1,2-dichloroethane. Fungal reductive aminases also offer a biocatalytic route for this transformation.

Interactive Data Table: Reactions at the Amino Group

| Reaction Type | Reagent Class | Product Class | Notes |

| Acylation | Acyl Halides/Anhydrides | Amides | Can be chemoselective under acidic conditions. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Introduces a bulky, electron-withdrawing group. |

| Reductive Amination | Aldehydes/Ketones & Reducing Agent | Secondary/Tertiary Amines | A versatile method for N-alkylation. youtube.com |

Modifications of the Cyclohexyl Moiety

Modifying the cyclohexyl ring of this compound is less common than derivatization of the amino or hydroxyl groups. Such modifications are typically aimed at adjusting the steric and electronic properties of the molecule.

Direct functionalization of the cyclohexyl ring can be challenging and may require protecting the amino and hydroxyl groups first. A more practical approach to introduce diversity is to begin the synthesis with a pre-functionalized cyclohexyl precursor. For example, using a substituted cyclohexyl Grignard reagent in a reaction with formaldehyde (B43269) would lead to a correspondingly substituted 2-cyclohexylethanol. pearson.com

Formation of Chiral Auxiliaries and Ligands

A significant application of this compound is in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. The bifunctional nature of the molecule, combined with its stereochemistry and bulky cyclohexyl group, makes it an ideal scaffold.

Chiral Auxiliaries: When attached to a prochiral molecule, derivatives of this compound can direct the stereochemical course of a reaction. researchgate.net After the transformation, the auxiliary can often be cleaved and recycled.

Chiral Ligands: This amino alcohol is a precursor to a wide array of chiral ligands that can be coordinated with metal centers to form asymmetric catalysts.

Oxazoline (B21484) Ligands: Condensation of this compound with nitriles or other carboxylic acid derivatives can form chiral oxazoline rings. nih.govrsc.org Bis(oxazoline) (BOX) ligands, which are highly effective in many catalytic asymmetric reactions, can be synthesized from this amino alcohol.

Phosphine-Containing Ligands: The amino and hydroxyl groups can be functionalized with phosphine (B1218219) moieties to create aminophosphine (B1255530) or phosphinite ligands. These P,N and P,O-ligands are particularly useful in transition metal-catalyzed reactions, such as asymmetric hydrogenation. The electronic and steric properties of these ligands can be fine-tuned by varying the substituents on the phosphorus atom.

Interactive Data Table: Ligand Classes Derived from this compound

| Ligand Class | Description | Common Applications |

| Oxazoline (including BOX) | Formed by condensation of the amino alcohol with nitriles or related functional groups. nih.govrsc.org | Asymmetric Diels-Alder, aldol (B89426), and Michael reactions. |

| Aminophosphine/Phosphinite | Created by functionalizing the amino or hydroxyl group with phosphines. | Asymmetric hydrogenation and other transition metal-catalyzed reactions. |

Applications in Asymmetric Catalysis

(R)-2-Amino-2-cyclohexylethanol as a Chiral Ligand

This compound belongs to the class of 1,2-amino alcohols, a privileged scaffold in asymmetric catalysis. The presence of two distinct functional groups, an amino group and a hydroxyl group, at a stereogenic center allows for effective chelation to a metal center, thereby creating a well-defined and rigid chiral environment. This controlled steric and electronic environment is crucial for inducing high levels of enantioselectivity in a catalyzed reaction.

The design of chiral ligands is a strategic endeavor aimed at maximizing the stereochemical outcome of a reaction. Several key principles guide the development of effective ligands for enantioselective transformations. Most asymmetric catalysts are metal complexes with chiral organic ligands. The chiral ligand plays a crucial role in modifying the reactivity and selectivity of the metal center, leading to the preferential formation of one of two possible enantiomeric products.

A prevalent design concept is the use of C2 symmetry in ligands, which can reduce the number of possible diastereomeric transition states, often simplifying the analysis of the reaction mechanism and leading to higher enantioselectivities. However, non-symmetrical ligands have also proven to be highly effective, sometimes even outperforming their C2-symmetric counterparts. The conformational rigidity of the ligand-metal complex is another critical factor. A well-defined and stable chiral environment around the metal's active site is essential for effective enantiomeric discrimination. The steric bulk and electronic properties of the substituents on the chiral ligand are also fine-tuned to optimize catalyst performance.

Chiral 1,2-amino alcohols and their derivatives are widely used as chiral auxiliaries in asymmetric synthesis. The strategic placement of substituents on the amino and alcohol groups of this compound allows for the creation of a library of ligands with varying steric and electronic properties, enabling the optimization of the catalyst for a specific transformation.

The modification of this compound into more complex ligands allows for its application in a variety of transition metal-catalyzed reactions. These ligands, upon coordination with metals such as ruthenium, rhodium, and copper, form highly effective and selective catalysts.

Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones and imines to their corresponding chiral alcohols and amines. This process typically involves the use of a hydrogen donor, such as 2-propanol or formic acid, in the presence of a chiral transition metal catalyst. Chiral η⁶-arene/N-tosylethylenediamine-ruthenium(II) complexes are known to be excellent catalysts for the ATH of aromatic ketones in basic 2-propanol.

While specific data for ligands derived directly from this compound in ATH are not extensively detailed in the provided search results, the principles underlying the use of similar amino alcohol-based ligands are well-established. For instance, rhodium complexes with amino acid-derived thioamide and hydroxamic acid ligands have been successfully employed in the ATH of ketones. The coordination of the amino alcohol-derived ligand to the metal center creates a chiral pocket that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product alcohol. The enantioselectivity of these reactions can be influenced by the nature of the ligand, the metal, and the reaction conditions.

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Ketones with Chiral Amino Alcohol-Derived Ligands

| Entry | Ketone Substrate | Chiral Ligand Type | Metal | Enantiomeric Excess (ee) | Reference |

| 1 | Acetophenone | Amino acid-derived thioamide | Rhodium | 95% (R) | |

| 2 | Acetophenone | Amino acid-derived hydroxamic acid | Rhodium | 97% (S) | |

| 3 | 4-Chromanone | N-Tosylethylenediamine | Ruthenium | 97% (S) |

This table presents representative data for similar ligand types to illustrate the potential efficacy of this compound-derived ligands in this reaction.

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral amino alcohols are highly effective ligands for promoting the asymmetric addition of organozinc reagents to aldehydes. This reaction provides access to a wide range of enantioenriched secondary alcohols, which are valuable synthetic intermediates.

In these reactions, the chiral amino alcohol ligand coordinates to the zinc reagent, forming a chiral catalyst that directs the enantioselective transfer of an alkyl or aryl group from the zinc to the aldehyde. The stereochemical outcome of the reaction is highly dependent on the structure of the chiral ligand. New chiral amino alcohol ligands have been synthesized and optimized for the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high yields and enantioselectivities.

Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral Amino Alcohols

| Entry | Aldehyde | Chiral Ligand Type | Enantiomeric Excess (ee) | Yield | Reference |

| 1 | Benzaldehyde | (S)-N-(4-methoxyphenethyl)-3-phenyl-2-(tosylamino)propanamide | 87% | High | sioc-journal.cn |

| 2 | Benzaldehyde | Optimized Amino Alcohol | 95% | Nearly Quantitative | |

| 3 | Various Aromatic Aldehydes | Binaphthyl-based polymers | High | High |

This table showcases the effectiveness of various chiral amino alcohol ligands in this transformation, highlighting the potential for ligands derived from this compound.

Beyond transfer hydrogenation and addition reactions, ligands derived from chiral amino alcohols are employed in a variety of other metal-mediated enantioselective transformations. One such example is the asymmetric aza-Henry reaction, which involves the addition of a nitroalkane to an imine to produce a β-nitroamine.

Chiral copper(II) complexes derived from various amino alcohols have been shown to be effective catalysts for the asymmetric aza-Henry reaction of N-tosylimines. These reactions can proceed with excellent enantioselectivity, affording valuable chiral building blocks. The chiral ligand, in this case, coordinates to the copper center and controls the facial selectivity of the nucleophilic attack of the nitroalkane onto the imine.

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral amines and amino alcohols, and their derivatives, are prominent classes of organocatalysts. They can activate substrates through the formation of enamines or iminium ions, or through hydrogen bonding interactions.

While direct organocatalytic applications of this compound itself are not extensively documented in the provided search results, its structural motifs are present in many successful organocatalysts. For instance, proline and other amino acids are known to catalyze a range of reactions, including aldol (B89426) and Mannich reactions, with high enantioselectivity. The mechanism of these reactions often involves the formation of a chiral enamine intermediate from the reaction of the catalyst with a carbonyl compound. This enamine then reacts with an electrophile, with the stereochemistry being controlled by the chiral environment of the catalyst.

Furthermore, bifunctional catalysts bearing both a hydrogen-bond donor (like a thiourea (B124793) or squaramide) and a basic amino group have been developed for asymmetric Michael additions. The amino group acts as a Brønsted base to deprotonate the nucleophile, while the hydrogen-bond donor activates the electrophile. Given its structure, this compound could potentially be incorporated into such bifunctional organocatalysts.

Transition Metal-Catalyzed Asymmetric Reactions

Mechanistic Investigations in Asymmetric Catalysis

The utility of this compound as a chiral ligand is rooted in its ability to create a well-defined and sterically constrained environment around a metal center. This chiral pocket dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other. Understanding the intricate details of this process is crucial for the rational design of more efficient and selective catalysts.

Transition State Analysis and Enantioselectivity Origin

The origin of enantioselectivity in reactions catalyzed by metal complexes of this compound is best understood by analyzing the competing transition states leading to the formation of the (R) and (S) products. The energy difference between these diastereomeric transition states directly correlates with the enantiomeric excess (ee) of the reaction.

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the geometries and energies of these transition states. For instance, in the context of asymmetric additions to prochiral substrates, the ligand coordinates to the metal center, creating a chiral Lewis acid. The substrate then interacts with this complex in a way that minimizes steric hindrance.

A generally accepted model involves the formation of a five- or six-membered chelate ring involving the amino and hydroxyl groups of the ligand and the metal center. The bulky cyclohexyl group typically orients itself to create a significant steric barrier on one face of the catalytic center. The incoming substrate will preferentially bind to the less hindered face to minimize steric repulsion, thus leading to high enantioselectivity.

For example, in the asymmetric addition of a nucleophile to an aldehyde, the aldehyde can coordinate to the metal center in two possible orientations. One orientation, leading to the major enantiomer, will experience stabilizing interactions and minimal steric clashes with the cyclohexyl group of the ligand. Conversely, the transition state leading to the minor enantiomer will be destabilized by significant steric repulsion between the substrate and the ligand.

The following table summarizes hypothetical energy differences between diastereomeric transition states and the corresponding theoretical enantiomeric excess, illustrating the fundamental principle.

| Reaction Coordinate | ΔG‡ (R-product) (kcal/mol) | ΔG‡ (S-product) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Nucleophilic Addition | 20.5 | 22.3 | 1.8 | 95.8 |

| Cycloaddition | 18.2 | 19.5 | 1.3 | 88.7 |

| Reduction | 22.0 | 24.1 | 2.1 | 98.1 |

Note: The data in this table is illustrative and intended to demonstrate the relationship between transition state energy differences and enantioselectivity. Actual values are dependent on the specific reaction, substrates, and conditions.

Role of Non-Covalent Interactions in Chiral Induction

In the case of this compound, the hydroxyl and amino groups are capable of forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor to an acceptor group on the substrate, such as a carbonyl oxygen. This interaction can help to orient the substrate within the chiral pocket, pre-organizing it for the subsequent stereoselective transformation.

The cyclohexyl group, while primarily a source of steric bulk, can also participate in stabilizing CH-π interactions if the substrate contains an aromatic ring. These weak but cumulative interactions can further differentiate the energies of the diastereomeric transition states.

The precise nature and strength of these non-covalent interactions are often elucidated through detailed computational analysis, including methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which can visualize and quantify these weak interactions within the transition state structures.

Catalyst Deactivation and Regeneration Studies

A practical challenge in the application of any catalyst is its stability and potential for deactivation over time. For catalysts derived from this compound, several deactivation pathways can be envisioned. These include:

Ligand Oxidation: The amino and alcohol functionalities can be susceptible to oxidation, particularly under harsh reaction conditions or in the presence of oxidizing agents.

Product Inhibition: The product of the reaction, being a chiral molecule, can sometimes coordinate more strongly to the catalyst than the starting material, leading to product inhibition and a decrease in catalytic activity.

Formation of Off-Cycle Species: The catalyst can potentially form inactive or less active species through aggregation or reaction with impurities in the reaction mixture.

Studies on catalyst deactivation often involve monitoring the reaction progress over time and characterizing the catalyst at different stages of the reaction. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can be used to identify the structure of the deactivated species.

Regeneration of the deactivated catalyst is a critical aspect for the economic viability of a catalytic process. Depending on the deactivation mechanism, different strategies can be employed. For instance, if deactivation is due to product inhibition, it might be overcome by altering the reaction conditions to favor product dissociation. If ligand degradation has occurred, regeneration would require a more complex process of removing the degraded ligand and re-synthesizing the active catalyst. To date, specific, published, in-depth studies on the deactivation and regeneration of catalysts based solely on this compound are not widely available, indicating an area ripe for future research.

Advanced Characterization Techniques and Computational Studies

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexyl protons. The protons on the carbon bearing the amino and hydroxyl groups, as well as the methylene (B1212753) protons of the ethanol (B145695) moiety, would appear as distinct signals. The chemical shifts would be influenced by the neighboring functional groups.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to each unique carbon atom in the molecule, with the chemical shifts providing information about their electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum of (R)-2-amino-2-cyclohexylethanol would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

O-H stretching of the alcohol group.

N-H stretching of the primary amine group.

C-H stretching of the cyclohexyl ring.

C-N and C-O stretching vibrations.

The following table outlines the general expected spectroscopic data based on the compound's structure.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Cyclohexyl protons (CH, CH₂) | ~0.9-1.9 ppm |

| Methine proton (CH-N) | ~2.5-3.0 ppm | |

| Methylene protons (CH₂-O) | ~3.5-3.8 ppm | |

| Amine protons (NH₂) | Variable, ~1.5-3.0 ppm | |

| Hydroxyl proton (OH) | Variable, ~2.0-4.0 ppm | |

| ¹³C NMR | Cyclohexyl carbons | ~25-45 ppm |

| Methine carbon (C-N) | ~55-65 ppm | |

| Methylene carbon (C-O) | ~60-70 ppm | |

| IR | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) |

| N-H stretch (amine) | 3300-3500 cm⁻¹ (may show two bands) | |

| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ |

Chromatographic Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its application in chiral synthesis. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. The separation of enantiomers typically requires a chiral environment, which can be achieved in several ways:

Chiral Stationary Phases (CSPs): The most direct method involves using a column where the stationary phase is itself chiral. Enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Pre-column Derivatization: An alternative approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. The relative peak areas of the diastereomers then correspond to the enantiomeric ratio of the original sample.

The validation of such an HPLC method would involve assessing its linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ) for the undesired enantiomer.

X-ray Crystallography in Chiral Systems

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a crystalline solid. For a chiral molecule like this compound, or its derivatives, single-crystal X-ray diffraction can unambiguously establish its absolute configuration. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

In the context of chiral systems, X-ray crystallography can:

Confirm the (R) or (S) configuration of a stereogenic center.

Reveal intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and properties of the material.

Provide structural data for complexes formed between the chiral amino alcohol and other molecules, which is crucial for understanding its role as a ligand or catalyst.

The quality of a crystal structure is often assessed by parameters like the R-factor and R-free, with lower values indicating a better fit between the experimental data and the final structural model.

Computational Chemistry and Modeling

Computational methods are increasingly used to complement experimental data, providing insights that can be difficult or impossible to obtain through experiments alone.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, computational modeling can predict the relative energies of various conformers, identifying the most stable (lowest energy) arrangements. This is important because the molecule's conformation can significantly impact its reactivity and interactions. Stereochemical prediction models can be used to rationalize or predict the outcome of reactions involving this chiral building block.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of this compound, DFT can be employed to study the mechanisms of reactions in which it participates. For example, DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates. This allows researchers to understand the energetics of the reaction, rationalize observed stereoselectivity, and even predict how changes to the catalyst or substrates might affect the outcome. DFT is a powerful tool for designing more efficient and selective catalytic processes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). If this compound is used as a scaffold for a drug candidate, molecular docking can be used to predict how it might fit into the binding site of a target protein. These simulations calculate a docking score, which is an estimate of the binding affinity. Machine learning models can further enhance the accuracy of these binding affinity predictions. This information is invaluable in drug discovery for screening virtual libraries of compounds and prioritizing those with the highest predicted affinity for a biological target.

Pharmacological and Biological Research Applications

(R)-2-Amino-2-cyclohexylethanol in Drug Synthesis Intermediates

This compound is a key intermediate in the synthesis of a range of pharmaceutical compounds. Its structural framework is incorporated into molecules designed to interact with specific biological targets, leading to the development of novel therapeutics for a variety of diseases.

Neurological Disorders

This compound serves as an intermediate in the creation of drugs aimed at treating neurological disorders. smolecule.com Its structural features are believed to contribute to the modulation of neurotransmitter pathways, making it a person of interest for further investigation in the field of neuropharmacology. smolecule.com

Cardiovascular Diseases

In the realm of cardiovascular medicine, this compound is utilized in the synthesis of compounds with potential therapeutic effects. Research has been conducted on cyclohexylaralkylamine derivatives related to perhexiline (B1211775) for their cardiovascular activity. These investigations have focused on properties such as alpha-adrenolytic activity, increasing coronary blood flow, and calcium antagonism. The synthesis of various derivatives allows for a systematic examination of the structure-activity relationship to identify compounds with improved potency and lower toxicity compared to existing treatments.

Anticancer and Antitumor Agents

The structural motif of this compound is found in the development of new anticancer and antitumor agents. For instance, research into 4-amino-2H-benzo[h]chromen-2-one and its tetrahydro analogues, which are potent cytotoxic agents, has led to the design of derivatives with improved water solubility and significant anti-breast cancer activity in vivo. nih.gov These compounds have been shown to reduce mammary gland cell proliferation and induce apoptosis in cancer-prone models. nih.gov

Antimicrobial and Antifungal Activity Studies

While direct studies on the antimicrobial and antifungal properties of this compound are not extensively documented in the provided results, the broader class of amino alcohols and related heterocyclic compounds are subjects of such investigations. For example, the synthesis of 6-hydroxycinnolines has yielded compounds with potent antifungal activity against Candida and Aspergillus species.

Enzyme Mechanism and Receptor Interaction Studies

This compound and its derivatives are instrumental in studying enzyme mechanisms and receptor interactions. smolecule.com The specific stereochemistry of the compound allows for precise investigation into how molecules bind to and modulate the activity of enzymes and receptors. smolecule.com This understanding is fundamental to rational drug design and the elucidation of biological pathways. Its potential to influence neurotransmitter pathways makes it a candidate for deeper exploration in neuropharmacology. smolecule.com

Development of Biologically Active Molecules

The use of this compound extends to the broader development of various biologically active molecules. smolecule.com Its chiral nature and functional groups make it a versatile starting material or intermediate for the synthesis of complex organic molecules and other chiral compounds used in biological research. smolecule.com

Impact on Neurotransmitter Pathways

The investigation of chiral small molecules and their interactions with biological systems is a cornerstone of modern medicinal chemistry and neuropharmacology. Chiral amino alcohols, as a structural class, are recognized for their potential to interact with enzymes and receptors, including those within the central nervous system. Dopamine (B1211576), for instance, is a critical neurotransmitter involved in movement, emotion, and cognition, and its receptors are key targets in addressing neuropsychiatric conditions like Parkinson's disease and schizophrenia. nih.gov

While this compound fits the general structural profile of compounds that could potentially modulate neurological pathways, detailed and specific research findings on its direct impact on neurotransmitter systems are limited in publicly accessible scientific literature. Structure-activity relationship (SAR) studies, which are crucial for drug development, have been conducted on various related molecules to assess their dopaminergic activities. For example, extensive research on 5-hydroxy-2-aminotetralin (B1209819) derivatives has shown that modifications to the N-alkyl substituent can lead to high-affinity binding at dopamine receptors. Similarly, other classes of compounds are continually synthesized and evaluated for their potential as antagonists for receptors like the 5-HT₆ receptor. elsevierpure.com These studies underscore the principle that specific stereochemistry and functional groups are pivotal for potent and selective interaction with neurotransmitter targets.

The evaluation of a compound's effect on neurotransmitter pathways typically involves a series of standardized tests. A primary method is the receptor binding assay, which measures the affinity of a compound for a specific receptor target. These assays often use a radiolabeled ligand that is known to bind to the receptor and measure how effectively the test compound can displace it. Such experiments would provide key data points, like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifying the compound's potency at various neurotransmitter receptors (e.g., dopamine, serotonin, or norepinephrine (B1679862) subtypes).

Despite the pharmacological interest in this structural motif, specific binding affinity data or detailed functional assay results for this compound on specific neurotransmitter pathways are not available in peer-reviewed journals. Consequently, a data table detailing these interactions cannot be provided at this time. Further research and publication in this specific area would be necessary to fully characterize its neuropharmacological profile.

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of (R)-2-Amino-2-cyclohexylethanol and its derivatives is an active area of research, with a growing emphasis on developing more efficient and environmentally friendly methods. Traditional synthetic methods often involve multiple steps and the use of hazardous reagents.

Current research is focused on one-pot syntheses and the use of milder reaction conditions to improve yields and reduce waste. For instance, a one-pot method for synthesizing 2-oxazolines from amino alcohols and aldehydes using N-bromosuccinimide (NBS) as an oxidizing agent offers high yields and preparative simplicity. Another approach involves the triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides, which produces water as the only byproduct. This method can also be adapted for a one-pot synthesis directly from carboxylic acids and amino alcohols.

Biocatalysis is also emerging as a green alternative for the synthesis of related compounds. This approach utilizes enzymes to catalyze reactions, often with high selectivity and under mild conditions, reducing the environmental impact.

Development of New Chiral Catalysts and Ligands

This compound is a precursor for a variety of chiral ligands used in asymmetric catalysis. colab.ws These ligands are crucial for controlling the stereochemistry of chemical reactions, leading to the selective formation of one enantiomer of a chiral product.

A significant area of research is the design and synthesis of new chiral coordination polymers (CCPs). These materials are constructed from metal ions and chiral organic ligands and can exhibit unique catalytic and photoluminescent properties. The development of new P,S-mixed donor chelating ligands based on various chiral skeletons is also a promising area, offering access to ligands with diverse electronic and steric properties for optimizing enantioselective transformations. colab.ws

The synthesis of chiral 2-oxazolines from this compound and its analogs is a well-established route to valuable ligands for asymmetric catalysis. najah.edu Research continues to explore new methods for synthesizing these oxazolines, including metal-free and catalyst-free approaches, to broaden their applications. organic-chemistry.org

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of this compound have shown significant biological activity, making them promising candidates for the development of new therapeutic agents. Research has indicated potential applications in treating neurological and cardiovascular diseases.

The structural similarity of this compound derivatives to known pharmacologically active molecules, such as 1-aryl-2-aminoethanol derivatives, has prompted investigations into their potential as adrenergic agents. nih.gov For example, studies on 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives and their morpholine (B109124) analogues have revealed both alpha-stimulating and alpha-blocking activities. nih.gov

Furthermore, the 2-aminothiazole (B372263) scaffold, which can be synthesized from related amino alcohol precursors, is a key component in several clinically approved anticancer drugs. This has spurred research into novel 2-aminothiazole derivatives as potential antitumor agents with improved efficacy and reduced side effects. The synthesis of conformationally constrained analogs of existing drugs, such as linezolid, is another strategy being explored to develop new therapeutic agents. nih.gov

Integration of High-Throughput Screening and Computational Design in Material Science

The discovery and optimization of new materials based on this compound and its derivatives are being accelerated by the integration of high-throughput screening (HTS) and computational design. These approaches allow for the rapid evaluation of large libraries of compounds, significantly speeding up the materials development process.

Virtual high-throughput screening is becoming a mainstream technique for identifying materials with specific properties for various applications, including catalysis and photovoltaics. By combining advanced computational methods with automated workflows, researchers can systematically explore the chemical space and predict the properties of novel compounds before their synthesis. researchgate.netyoutube.com

This integration of computational and experimental approaches is crucial for the rational design of new catalysts and functional materials. For example, HTS can be used to screen for new chiral catalysts with improved activity and selectivity, while computational modeling can provide insights into the structure-property relationships that govern their performance. youtube.com This synergistic approach is expected to lead to the discovery of novel materials with tailored properties for a wide range of applications. researchgate.net

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-2-cyclohexylethanol, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via reductive amination of 2-cyclohexyl-2-ketoethanol using chiral catalysts or enzymes to achieve stereocontrol. For example, enantioselective reduction of the ketone intermediate with a chiral borane catalyst (e.g., Corey-Bakshi-Shibata) can yield the (R)-enantiomer. Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) ensures >99% enantiomeric excess (ee). Characterization by polarimetry and chiral HPLC validates purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms the cyclohexyl and ethanolamine backbone. Infrared (IR) spectroscopy identifies amine (-NH₂) and hydroxyl (-OH) functional groups. High-resolution mass spectrometry (HRMS) verifies molecular weight. For stereochemical validation, circular dichroism (CD) or vibrational circular dichroism (VCD) may be employed alongside chiral derivatization agents .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Periodic purity checks via TLC or HPLC are recommended, as prolonged storage may lead to racemization or oxidation .

Advanced Research Questions

Q. How can the stereochemical integrity of this compound be monitored during catalytic asymmetric synthesis?

- Methodological Answer : In situ monitoring via chiral stationary phase HPLC coupled with mass spectrometry (LC-MS) tracks enantiomeric ratios during synthesis. Kinetic resolution studies using time-dependent sampling and nonlinear effects analysis (e.g., Noyori-type models) can identify catalyst deactivation or racemization pathways. Computational modeling (DFT) of transition states aids in optimizing catalyst design .

Q. How does this compound interact with chiral auxiliaries in enantioselective catalysis?

- Methodological Answer : The compound’s rigid cyclohexyl group and hydroxyl/amine moieties enable hydrogen-bonding and steric interactions with catalysts. Studies using X-ray crystallography and NOE (Nuclear Overhauser Effect) NMR reveal binding modes in transition-metal complexes (e.g., Ru-BINAP systems). Hammett plots and kinetic isotope effects (KIE) further elucidate electronic vs. steric contributions to enantioselectivity .

Q. What analytical approaches validate this compound’s role as a ligand in coordination chemistry?

- Methodological Answer : Titration calorimetry (ITC) measures binding constants with metal ions (e.g., Cu²⁺, Zn²⁺). Single-crystal X-ray diffraction confirms ligand geometry in metal complexes. Electron paramagnetic resonance (EPR) and UV-Vis spectroscopy track redox behavior. Competitive binding assays with EDTA or other chelators quantify ligand efficacy .

Data Presentation and Analysis

-

Key Parameters for Reporting :

Parameter Method Reference Standards Enantiomeric Purity Chiral HPLC (Daicel Chiralpak) USP 〈621〉 Melting Point Differential Scanning Calorimetry NIST SRM 912a Solubility Shake-flask method (OECD 105) ICH Q3C -

Conflict Resolution Workflow :

![Conflict Resolution Diagram: Experimental vs. Computational Data → VT-NMR/X-ray → Solvent/Model Adjustment → Bayesian Analysis → Revised Hypothesis]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。